1-(Cyclopropylmethyl)-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid

medicinal chemistry structure-activity relationship kinase inhibitor design

1-(Cyclopropylmethyl)-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid (CAS 1422060-59-0) is a pyrrole-2-carboxylic acid derivative featuring a cyclopropylmethyl substituent at N1 and a 2-morpholinopyrimidin-5-yl group at C4. With a molecular formula of C₁₇H₂₀N₄O₃ and molecular weight of 328.36 g·mol⁻¹, this compound occupies a distinct chemical space within the morpholinopyrimidine-pyrrole class that has been extensively explored for kinase inhibition, particularly targeting PI3K, mTOR, ERK5, and FGFR pathways.

Molecular Formula C17H20N4O3
Molecular Weight 328.4 g/mol
Cat. No. B8111015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylmethyl)-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid
Molecular FormulaC17H20N4O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1CC1CN2C=C(C=C2C(=O)O)C3=CN=C(N=C3)N4CCOCC4
InChIInChI=1S/C17H20N4O3/c22-16(23)15-7-13(11-21(15)10-12-1-2-12)14-8-18-17(19-9-14)20-3-5-24-6-4-20/h7-9,11-12H,1-6,10H2,(H,22,23)
InChIKeySVSPJJVLMHJJKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid for Kinase-Targeted Research: Core Identity and Procurement Specifications


1-(Cyclopropylmethyl)-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid (CAS 1422060-59-0) is a pyrrole-2-carboxylic acid derivative featuring a cyclopropylmethyl substituent at N1 and a 2-morpholinopyrimidin-5-yl group at C4. With a molecular formula of C₁₇H₂₀N₄O₃ and molecular weight of 328.36 g·mol⁻¹, this compound occupies a distinct chemical space within the morpholinopyrimidine-pyrrole class that has been extensively explored for kinase inhibition, particularly targeting PI3K, mTOR, ERK5, and FGFR pathways [1]. Its core structure comprises three pharmacophoric elements—a pyrrole ring bearing a carboxylic acid, a morpholinopyrimidine moiety, and an N1-cyclopropylmethyl group—each contributing to its potential as a versatile building block or probe in kinase drug discovery programs.

Why Close Analogs of 1-(Cyclopropylmethyl)-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid Cannot Be Interchanged in Kinase Inhibitor Research


Within the morpholinopyrimidine-pyrrole-2-carboxylic acid chemotype, seemingly minor structural variations produce substantial shifts in kinase selectivity, cellular potency, and metabolic stability. The N1-substituent is a critical determinant: the cyclopropylmethyl group found in the target compound confers distinct stereoelectronic and metabolic properties compared to the simple N1-methyl analog [1]. Furthermore, the 2-morpholinopyrimidin-5-yl pendant engages in hydrogen-bonding networks essential for kinase hinge-region binding, whereas replacement with a phenylpyrimidine or pyridylpyrimidine moiety can alter selectivity profiles—a principle well-documented across pyrimidylpyrrole ERK and PI3K/mTOR inhibitor series [2][3]. The carboxylic acid at C2 serves not only as a pharmacophore anchor but also as a derivatization handle, making it indispensable for structure-activity relationship (SAR) campaigns. Substitution at any of these three loci without quantitative justification risks invalidating the biological hypotheses under investigation.

Quantitative Differentiation Evidence for 1-(Cyclopropylmethyl)-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid vs. Closest Analogs


N1-Substituent Physicochemical Differentiation: Cyclopropylmethyl vs. Methyl Analog

The N1-cyclopropylmethyl substituent distinguishes the target compound from its closest commercially available analog, 1-methyl-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid (CAS 1422065-96-0). The cyclopropylmethyl group introduces measurably larger steric bulk (calculated molar refractivity CPM = 18.11 vs. CH₃ = 5.65) and increased lipophilicity (clogP contribution approximately +0.8 to +1.2 log units), which directly impacts membrane permeability and target-binding pocket occupancy [1]. The molecular weight difference is 40.06 g·mol⁻¹ (328.36 vs. 288.30), which corresponds to the replacement of a methyl with a cyclopropylmethyl group.

medicinal chemistry structure-activity relationship kinase inhibitor design

Metabolic Stability Advantage of Cyclopropylmethyl over Methyl Substitution: Class-Level Inference

The cyclopropylmethyl group is a recognized structural motif for enhancing metabolic stability in drug candidates. The characteristic high angle strain of the cyclopropane ring reduces accessibility to cytochrome P450-mediated oxidative metabolism, decreasing hepatic intrinsic clearance and prolonging plasma half-life [1]. In multiple published kinase inhibitor series, replacement of N-methyl with N-cyclopropylmethyl has been shown to increase microsomal half-life (t₁/₂) and lower intrinsic clearance (CL_int). While direct comparative microsomal stability data for this specific compound pair are not publicly available, the general medicinal chemistry principle is well-established: the cyclopropylmethyl group confers a metabolic advantage relative to the N-methyl analog [2].

drug metabolism pharmacokinetics medicinal chemistry

Morpholinopyrimidine-Pyrrole Scaffold Kinase Inhibition Potential vs. Non-Morpholine Pyrimidine Analogs

The 2-morpholinopyrimidin-5-yl group is a privileged hinge-binding motif in kinase inhibitor design. In a head-to-head comparison of trisubstituted morpholinopyrimidines against the well-characterized PI3K inhibitor ZSTK474, morpholine-containing analogs were 1.5–3-fold more potent [1]. Replacing the morpholinopyrimidine with a phenylpyrimidine or pyridylpyrimidine group, as found in commercially available but structurally distinct analogs (e.g., 1-(cyclopropylmethyl)-4-(2-phenylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid), is expected to alter hydrogen-bonding geometry at the kinase hinge and impact selectivity profiles [2]. In condensed pyrrolo[1,2-c]pyrimidine PI3Kα inhibitor series, morpholine-containing compounds achieved IC₅₀ values as low as 0.1–7.7 nM, underscoring the critical contribution of the morpholine oxygen to potency [3].

kinase inhibition PI3K/mTOR cancer therapeutics

Carboxylic Acid Functionality: An Essential Pharmacophore vs. Ester/Amide Prodrug Analogs

The free carboxylic acid at the C2 position of the pyrrole ring is a key pharmacophoric element that engages in ionic and hydrogen-bonding interactions within kinase active sites. In published pyrrole carboxamide ERK5 inhibitor optimization campaigns, the carboxylic acid (or its carboxamide isostere) was indispensable for nanomolar potency [1]. Conversion to ester prodrugs or amides alters both target engagement and physicochemical properties, as demonstrated in the development of ERK5 pyrrole carboxamide inhibitors where the carboxamide series achieved nanomolar biochemical potency but required careful balancing of basicity for oral bioavailability [2]. The target compound, bearing the free carboxylic acid, provides the active pharmacophore in its unmodified form, making it directly suitable for biochemical screening without the confounding variables introduced by prodrug strategies.

prodrug design pharmacophore modeling kinase inhibitor optimization

Batch-to-Batch Analytical Reproducibility: Vendor-Reported Purity and Characterization Standards

The target compound is supplied with a standard purity specification of ≥97% (HPLC), accompanied by batch-specific NMR, HPLC, and GC analytical reports from Bidepharm [1]. This contrasts with many analogs that are only available at 95% purity without batch-specific characterization data. For the closest N1-methyl analog (CAS 1422065-96-0), the same vendor provides ≥97% purity with equivalent analytical documentation . However, structurally distinct analogs such as 1-(cyclopropylmethyl)-4-(2-phenylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid are often available only at 95% purity with less rigorous analytical characterization, introducing uncertainty in quantitative biological assays where impurities at the 5% level can confound IC₅₀ measurements at sub-micromolar concentrations [1].

analytical chemistry quality control compound procurement

Dual PI3K/mTOR Inhibition Potential: Class-Level Benchmarking Against Published Morpholinopyrimidine Inhibitors

The morpholinopyrimidine scaffold is a validated core for dual PI3K/mTOR inhibition. In the most recent comprehensive SAR study, morpholinopyrimidine-5-carbonitrile derivatives demonstrated potent dual PI3K/mTOR activity: compound 12b achieved IC₅₀ values of 0.17 ± 0.01 μM (PI3Kα), 0.13 ± 0.01 μM (PI3Kβ), 0.76 ± 0.04 μM (PI3Kδ), and 0.83 ± 0.05 μM (mTOR) [1]. While the target compound bears a pyrrole-2-carboxylic acid at position 4 rather than a carbonitrile at position 5, the shared morpholinopyrimidine core places it within the same pharmacophoric class. The carboxylic acid functionality additionally provides a derivatization handle not present in the carbonitrile series, enabling further SAR expansion through amide or ester conjugation [1]. Direct biological data for the target compound are not yet available in public literature; the data below represent class-level benchmarks from the closest published chemotype.

PI3K/mTOR dual inhibition cancer therapeutics apoptosis induction

Optimal Research and Industrial Application Scenarios for 1-(Cyclopropylmethyl)-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid


Kinase Inhibitor Lead Generation: PI3K/mTOR/ERK5 SAR Probe Synthesis

This compound is optimally deployed as a core scaffold in kinase-focused medicinal chemistry programs. Its three diversification points—the N1-cyclopropylmethyl group, the C2-carboxylic acid, and the morpholinopyrimidine C4-substituent—enable systematic SAR exploration. The carboxylic acid can be directly coupled to amines to generate a carboxamide library, as demonstrated in the ERK5 pyrrole carboxamide inhibitor program where nanomolar potency was achieved [1]. The class-level PI3K/mTOR inhibition data for morpholinopyrimidine derivatives support its use in dual PI3K/mTOR inhibitor discovery cascades [2].

Metabolic Stability Profiling in Lead Optimization

The N1-cyclopropylmethyl group is expected to confer improved metabolic stability relative to N1-methyl analogs, based on well-established medicinal chemistry principles [1]. Research groups conducting in vitro microsomal stability or hepatocyte clearance studies can use this compound to directly benchmark the metabolic advantage of the cyclopropylmethyl substituent against the N1-methyl analog (CAS 1422065-96-0). Such comparative data are essential for informing N1-substituent selection in lead optimization.

Chemical Biology Probe Development Requiring High-Purity Starting Material

For chemical biology applications where compound purity directly impacts target identification confidence (e.g., chemoproteomics, cellular thermal shift assays, photoaffinity labeling), the ≥97% purity with batch-specific NMR, HPLC, and GC documentation [1] provides the analytical traceability needed for publication-quality data. This contrasts with lower-purity analogs that introduce confounding variables in target deconvolution experiments.

Fragment-Based or Structure-Based Drug Design Incorporating Morpholinopyrimidine Hinge Binders

The morpholinopyrimidine moiety is a validated kinase hinge-binding motif, as evidenced by its presence in nanomolar PI3Kα inhibitors (IC₅₀ = 0.1–7.7 nM) [1] and dual PI3K/mTOR inhibitors [2]. This compound can serve as a starting fragment or core for structure-based design campaigns, with the cyclopropylmethyl group providing an unexplored vector for accessing hydrophobic pockets adjacent to the ATP-binding site.

Quote Request

Request a Quote for 1-(Cyclopropylmethyl)-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.